molecular formula C6H6N4 B11924025 3H-Pyrazolo[4,3-B]pyridin-3-amine CAS No. 132643-73-3

3H-Pyrazolo[4,3-B]pyridin-3-amine

Cat. No.: B11924025
CAS No.: 132643-73-3
M. Wt: 134.14 g/mol
InChI Key: RZLALESOSDBMBJ-UHFFFAOYSA-N
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Description

3H-Pyrazolo[4,3-B]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazolo[4,3-B]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst. This reaction is carried out at room temperature under ethanol, providing the desired product with moderate to good yields . Another method involves the use of 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, is preferred due to their stability, low cost, and non-toxicity .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazolo[4,3-B]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3H-Pyrazolo[4,3-B]pyridin-3-amine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of 3H-Pyrazolo[4,3-B]pyridin-3-amine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These kinases are involved in the proliferation, differentiation, and survival of cells. The compound inhibits the activity of TRKs by binding to their active sites, preventing the phosphorylation of downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Properties

CAS No.

132643-73-3

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

3H-pyrazolo[4,3-b]pyridin-3-amine

InChI

InChI=1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3,6H,7H2

InChI Key

RZLALESOSDBMBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(N=N2)N)N=C1

Origin of Product

United States

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